molecular formula C20H27N3O2S B2374100 N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361827-03-2

N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2374100
CAS No.: 2361827-03-2
M. Wt: 373.52
InChI Key: SADUZCSXKHQWFT-UHFFFAOYSA-N
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Description

N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a thiomorpholine ring, a piperidine ring, and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methyl-4-thiomorpholin-4-ylphenylamine with acryloyl chloride to form the prop-2-enoyl intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the prop-2-enoyl group to a propyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propyl derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The prop-2-enoyl group may also play a role in binding to target sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-thiomorpholin-4-ylphenylamine: A precursor in the synthesis of the target compound.

    Piperidine-4-carboxylic acid: Another precursor used in the synthesis.

    N-(3-Methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide analogs: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methyl-4-thiomorpholin-4-ylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-3-19(24)23-8-6-16(7-9-23)20(25)21-17-4-5-18(15(2)14-17)22-10-12-26-13-11-22/h3-5,14,16H,1,6-13H2,2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADUZCSXKHQWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C=C)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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